molecular formula C17H20N4O2S B2567182 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 2034234-44-9

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No. B2567182
CAS RN: 2034234-44-9
M. Wt: 344.43
InChI Key: XPVJAYQHOJIKMF-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • Cycloaddition Reactions : Compounds similar to the query chemical have been synthesized using stepwise cycloaddition reactions. For example, tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles have been synthesized through triethylamine promoted 1,3-dipolar cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes, demonstrating a method for constructing complex heterocyclic systems (Gong Jin et al., 2017).

Biological Activities

  • Anticancer Potential : Certain tetrahydrobenzo[b]thiophene derivatives have shown promising anticancer properties. For instance, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives highlighted their synthesis and evaluation against breast cancer cell lines, with some compounds exhibiting significant antiproliferative potential (E. Gad et al., 2020).

Antimicrobial Evaluation

  • Pyridine-based Heterocycles : Research into the synthesis and antimicrobial evaluation of pyridine-based heterocycles has been conducted, demonstrating moderate antimicrobial activity. Such studies contribute to the development of new pharmaceuticals with potential antimicrobial properties (E. Darwish et al., 2010).

Chemical Structure Analysis

  • X-Ray Crystal Structure : The X-ray crystal structures of derivatives of the Benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine system have been determined, illustrating the importance of structural analysis in understanding the properties and potential applications of complex molecules (J. Bremner et al., 1988).

properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10(21-15(22)9-11-5-4-7-12(11)20-21)16(23)19-17-18-13-6-2-3-8-14(13)24-17/h9-10H,2-8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVJAYQHOJIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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